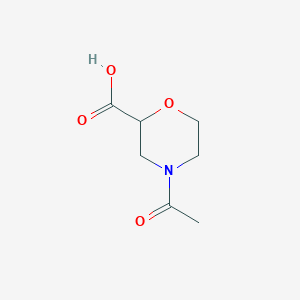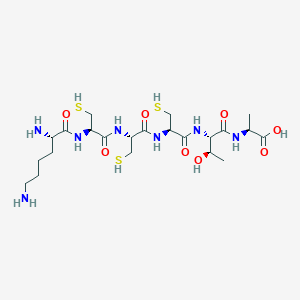![molecular formula C5H3BrN2S B3194475 5-bromo-1H-thieno[3,2-c]pyrazole CAS No. 848357-83-5](/img/structure/B3194475.png)
5-bromo-1H-thieno[3,2-c]pyrazole
Übersicht
Beschreibung
“5-bromo-1H-thieno[3,2-c]pyrazole” is a sulfur-containing heterocyclic compound. It is also known as “1-acetyl-5-bromo-1H-thieno[3,2-c]pyrazole” with the Inchi Code 1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3 .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . Its molecular weight is 203.06 g/mol .Wissenschaftliche Forschungsanwendungen
1. Structural Characterization and Synthesis
The compound 5-Bromo-1H-Thieno[3,2-c]Pyrazole and its derivatives have been extensively studied for their structural characterization using various techniques like NMR, IR, and X-ray diffraction. For instance, a study by Naveen et al. (2018) detailed the synthesis and structural analysis of a derivative, providing insights into its molecular structure and conformation. Similarly, Sathish et al. (2018) focused on the synthesis, molecular structure, and spectral investigations of a related compound.
2. Application in Photovoltaic Devices
Compounds based on Thieno[3,2-c]Pyrazole have been utilized in the synthesis of donor-acceptor copolymers for photovoltaic applications. Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers and copolymerized them with donor segments, demonstrating their potential in photovoltaic performance.
3. Antimicrobial and Antifungal Applications
Several derivatives of this compound have shown significant antimicrobial and antifungal activities. For example, Aly (2016) synthesized derivatives for evaluation against various microorganisms, demonstrating moderate to high antimicrobial activity.
4. Synthesis of Novel Heterocyclic Compounds
The compound is a key intermediate in synthesizing diverse heterocyclic compounds. Sophy and Abdel Reheim (2020) detailed the synthesis of new oxadiazole, pyrazole, and pyrimidine compounds bearing the Thieno[3,2-c]Pyrazole moiety, highlighting its versatility in organic synthesis.
5. Development of Anti-Inflammatory Agents
Several studies have explored the potential of this compound derivatives as anti-inflammatory agents. Bekhit et al. (2003) synthesized a series of derivatives and evaluated their anti-inflammatory and antimicrobial activities, identifying compounds with significant efficacy.
Wirkmechanismus
Target of Action
Related compounds have been shown to exhibit antiproliferative activities against certain cell lines .
Mode of Action
A derivative of thieno[3,2-c]pyrazol-3-amine has been reported to inhibit glycogen synthase kinase 3β (gsk-3β), an enzyme that catalyses the hyperphosphorylation of tau protein in alzheimer’s disease (ad) pathology . This suggests that 5-bromo-1H-thieno[3,2-c]pyrazole may have similar interactions with its targets.
Biochemical Pathways
The inhibition of gsk-3β by related compounds suggests that it may affect pathways related to tau protein phosphorylation and alzheimer’s disease .
Result of Action
Related compounds have been shown to exhibit antiproliferative activities against certain cell lines , suggesting that this compound may have similar effects.
Zukünftige Richtungen
Pyrazole derivatives, including “5-bromo-1H-thieno[3,2-c]pyrazole”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Eigenschaften
IUPAC Name |
5-bromo-1H-thieno[3,2-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXNAQNSVZRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302379 | |
| Record name | 5-Bromo-1H-thieno[3,2-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848357-83-5 | |
| Record name | 5-Bromo-1H-thieno[3,2-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848357-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-thieno[3,2-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

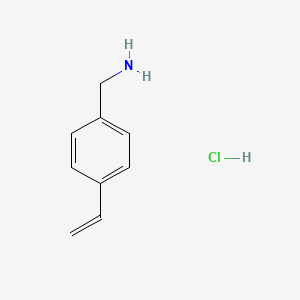
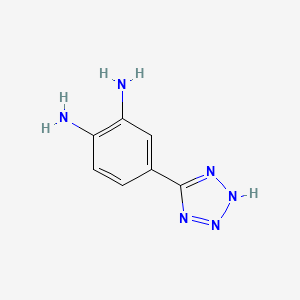
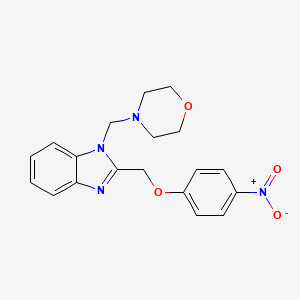
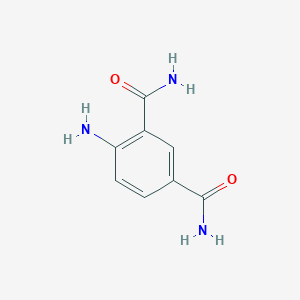
![Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 8-chloro-10-phenyl-](/img/structure/B3194431.png)
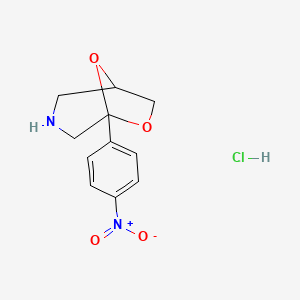

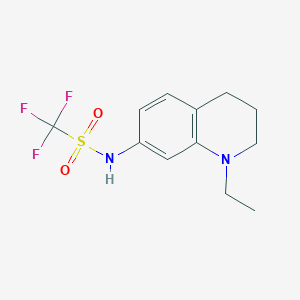

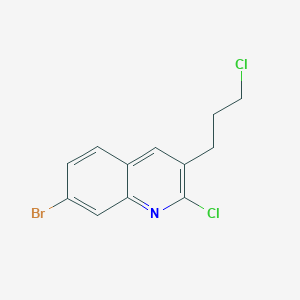
![8-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B3194468.png)

